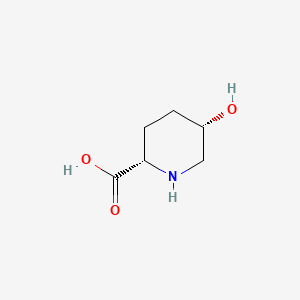

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,5S)-5-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEYKDXXZCICFZ-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC[C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63088-78-8 | |

| Record name | 5-Hydroxy-L-pipecolic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063088788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXY-L-PIPECOLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8434LNW4TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid

Introduction: The Significance of (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid in Modern Drug Discovery

This compound, also known as L-cis-5-hydroxypipecolic acid, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its rigid piperidine scaffold, coupled with the stereochemically defined hydroxyl and carboxylic acid functional groups, makes it a valuable chiral building block for the synthesis of complex, biologically active molecules.[1] The specific stereochemistry at the C2 and C5 positions is crucial for its interaction with biological targets, influencing the pharmacological profile of its derivatives.[1]

Notably, this compound serves as a key intermediate in the synthesis of novel β-lactamase inhibitors, which are critical in overcoming bacterial resistance to β-lactam antibiotics.[3] Its presence in natural products, such as those found in Calliandra angustifolia and Morus alba, further underscores its biological relevance and potential for therapeutic applications.[] This guide provides an in-depth exploration of the primary synthetic routes to this compound and a detailed overview of its characterization using modern analytical techniques, offering valuable insights for researchers and professionals in drug development.

Strategic Synthesis of this compound: A Multi-pronged Approach

The stereoselective synthesis of this compound presents a significant challenge due to the need for precise control over the two chiral centers. Several strategies have been developed, primarily starting from readily available chiral precursors like L-glutamic acid and L-pyroglutamic acid, or through enzymatic hydroxylation.

Diastereoselective Synthesis from L-Glutamic Acid

A common and effective approach involves the transformation of L-glutamic acid into a key piperidone intermediate, followed by stereoselective reduction. This method leverages the inherent chirality of the starting material to establish one of the stereocenters.

Conceptual Workflow:

Figure 2: Conceptual workflow for the enzymatic synthesis of this compound.

Detailed Experimental Protocol (Illustrative): [5][6]

-

Whole-Cell Biotransformation: A whole-cell catalysis system expressing L-proline cis-4-hydroxylase is utilized. L-pipecolic acid is used as the substrate.

-

Reaction Conditions: The reaction is typically carried out in an aqueous medium. The stability and activity of the enzyme are maintained by the addition of co-factors such as α-ketoglutarate and Fe(II) ions. Ascorbic acid is often added to prevent the oxidation of Fe(II).

-

Product Isolation and Purification: After the biotransformation, the product is isolated from the reaction mixture. To facilitate purification and separation from any isomers, the amino group can be protected prior to chromatographic separation. The protecting group is subsequently removed to yield the pure cis-5-hydroxy-L-pipecolic acid.

Comprehensive Characterization of this compound

The unambiguous identification and confirmation of the structure and stereochemistry of this compound are paramount. A combination of spectroscopic techniques is employed for this purpose.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 63088-78-8 |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

-

¹H NMR: The proton NMR spectrum will show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts and coupling constants of the protons on the piperidine ring provide crucial information about their relative stereochemistry. The cis-relationship between the protons at C2 and C5 can be confirmed through analysis of their coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl and carboxylic acid groups will be in the characteristic downfield regions.

Expected NMR Data (in D₂O):

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2-H | ~3.5-3.7 | ~60-62 |

| C3-H | ~1.6-1.8 (ax), ~2.0-2.2 (eq) | ~28-30 |

| C4-H | ~1.4-1.6 (ax), ~2.1-2.3 (eq) | ~25-27 |

| C5-H | ~3.8-4.0 | ~68-70 |

| C6-H | ~2.8-3.0 (ax), ~3.2-3.4 (eq) | ~45-47 |

| COOH | - | ~175-178 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI-MS): This technique is commonly used for polar molecules like amino acids. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 146.08 would be expected.

-

Fragmentation Pattern: The fragmentation of hydroxylated pipecolic acids typically involves the loss of water (H₂O) and the carboxylic acid group (COOH). A representative mass spectrum of a 5-hydroxypipecolic acid shows characteristic fragment ions that can be used for its identification. [7] 3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration. A sharper O-H stretching band for the alcohol will also be present in this region.

-

C=O Stretch: A strong absorption peak between 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.

-

C-O Stretch: An absorption in the range of 1050-1150 cm⁻¹ is indicative of the C-O stretching of the secondary alcohol.

-

N-H Bend: A medium absorption around 1600 cm⁻¹ can be attributed to the N-H bending vibration of the secondary amine.

Conclusion: A Versatile Building Block for Future Pharmaceuticals

This compound is a stereochemically rich and functionally versatile molecule with significant potential in drug discovery. The synthetic strategies outlined in this guide, from classical diastereoselective approaches to modern biocatalytic methods, provide a robust toolkit for accessing this valuable chiral intermediate. The detailed characterization protocol ensures the structural integrity and purity of the synthesized compound. As the demand for enantiomerically pure and complex drug candidates continues to grow, the importance of building blocks like this compound will undoubtedly increase, paving the way for the development of next-generation therapeutics.

References

-

Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives. Radboud Repository. Available at: [Link]

-

Mass spectra of hydroxylated pipecolic acids or related compounds. ResearchGate. Available at: [Link]

-

Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation. PubMed. Available at: [Link]

- WO2016076159A1 - Method for manufacturing cis-5-hydroxy-l-pipecolic acid. Google Patents.

-

Diastereoselective Synthesis of (2 S ,5 R )-5-Hydroxypipecolic Acid and 6-Substituted Derivatives. ResearchGate. Available at: [Link]

-

Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation. ResearchGate. Available at: [Link]

-

Stereospecific synthesis and optical resolution of 5‐hydroxypipecolic acid. ResearchGate. Available at: [Link]

-

Complementary and Stereodivergent Approaches to the Synthesis of 5-Hydroxy- and 4,5-Dihydroxypipecolic Acids from Enantiopure Hydroxylated Lactams. ResearchGate. Available at: [Link]

- US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid. Google Patents.

-

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 11019002. PubChem. Available at: [Link]

-

5-Hydroxypipecolic acid | C6H11NO3 | CID 151730. PubChem. Available at: [Link]

-

(2S,4R)-4-hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 10898837. PubChem. Available at: [Link]

-

N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. PNAS. Available at: [Link]

-

Synthesis of 5‐hydroxypipecolic acid. ResearchGate. Available at: [Link]

-

(2S,5S)-5-Hydroxypiperidine-2-Carboxylicacid. Rlavie. Available at: [Link]

Sources

- 1. Buy this compound | 63088-78-8 [smolecule.com]

- 2. CAS 63088-78-8|(2S,5S)-5-Hydroxypiperidine-2-Carboxylicacid [rlavie.com]

- 3. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]

- 5. Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Physicochemical properties of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Scaffold of Therapeutic Interest

This compound is a heterocyclic, non-proteinogenic amino acid characterized by a piperidine ring scaffold.[1] This natural product, found in species such as Calliandra angustifolia and Morus alba, holds significant interest in medicinal chemistry.[] Its rigid cyclic structure, combined with the stereospecific orientation of its hydroxyl and carboxylic acid functional groups, makes it a valuable chiral building block for the synthesis of complex, biologically active molecules.[1] The piperidine moiety is a common feature in many pharmaceuticals, and understanding the fundamental physicochemical properties of this specific isomer is critical for its application in drug discovery, from predicting its behavior in biological systems to designing robust synthetic routes and stable formulations.[1]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, grounded in established analytical techniques. It is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Molecular Structure and Identification

The structural integrity and identity of a compound are the bedrock of all subsequent analysis. This compound is defined by its specific stereochemistry, which dictates its interaction with chiral biological targets like enzymes and receptors.[1]

| Identifier | Data |

| IUPAC Name | This compound[1][] |

| CAS Number | 63088-78-8[1][] |

| Molecular Formula | C₆H₁₁NO₃[1][] |

| Molecular Weight | 145.16 g/mol [1][] |

| Appearance | White to almost white crystalline powder[][3] |

| Canonical SMILES | C1CC(=O)O[1] |

| InChI Key | RKEYKDXXZCICFZ-WHFBIAKZSA-N[1][] |

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical data available for this compound. These parameters are fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile and are crucial for formulation development.

| Property | Value | Significance in Drug Development |

| Melting Point (Tₘ) | 258 °C[] | Indicates purity, crystal lattice energy, and thermal stability. A high melting point suggests strong intermolecular forces. |

| Boiling Point | 354.8 ± 42.0 °C (at 760 mmHg)[] | Relevant for purification methods like distillation, although thermal decomposition is likely at this temperature. |

| Density | 1.299 ± 0.06 g/cm³[] | Important for formulation processes, such as powder flow and tablet compression. |

| Acid Dissociation Constants (pKa) | Not experimentally reported; estimated below. | Governs the ionization state at different physiological pH values, impacting solubility, permeability, and receptor binding. |

| Solubility | Not quantitatively reported; discussed below. | A critical factor influencing bioavailability.[4] Poor solubility is a major hurdle in drug development.[5] |

Ionization Behavior: The Role of pKa

-

pKa₁ (Carboxylic Acid): The carboxylic acid group is expected to have a pKa value in the range of 2-3, typical for α-amino acids. At pH values above this pKa, this group will be deprotonated to its carboxylate form (-COO⁻).

-

pKa₂ (Secondary Amine): The secondary amine within the piperidine ring is expected to have a pKa value in the range of 9-11. At pH values below this pKa, it will be protonated to its ammonium form (-NH₂⁺-).

This dual-ionizable nature means the compound will exist primarily as a zwitterion (net neutral charge) at physiological pH (~7.4), a feature that significantly influences its solubility and membrane permeability.

Caption: Ionization states of the molecule as a function of pH.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This method experimentally determines the pKa values by monitoring pH changes as a strong base is added to an acidic solution of the compound.[6]

Expert Rationale: Potentiometric titration is the gold standard for pKa determination because it directly measures the proton dissociation under controlled conditions, providing empirical data crucial for accurate ADME modeling.

-

Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

-

Acidification: Adjust the initial pH of the solution to ~1.5 by adding a standardized strong acid (e.g., 0.1 M HCl). This ensures that both the carboxylic acid and amine groups are fully protonated at the start.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Introduce a calibrated pH electrode and a magnetic stirrer.

-

Titration Execution: Begin titrating with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.05-0.1 mL). Record the pH value after each addition, allowing the reading to stabilize.[7]

-

Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve will show two equivalence points. The pKa values correspond to the pH at the half-equivalence points (the midpoints of the flat buffer regions on the curve).[8]

-

pKa₁: The pH at which half of the carboxylic acid groups have been neutralized.

-

pKa₂: The pH at which half of the ammonium groups have been neutralized.

-

Solubility Profile: A Critical Parameter for Bioavailability

The solubility of a drug candidate is a primary determinant of its oral bioavailability.[4] Given its polar hydroxyl group and its ability to exist as a zwitterion, this compound is expected to exhibit good aqueous solubility. However, this must be confirmed experimentally, as factors like crystal packing energy can significantly influence dissolution.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution.[9]

Expert Rationale: This method is trusted because it allows the system to reach true thermodynamic equilibrium, providing a definitive solubility value that is essential for biopharmaceutical classification (BCS) and pre-formulation studies.

Caption: Workflow for the Shake-Flask solubility determination method.

-

System Preparation: Add an excess amount of the solid compound to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4). The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.[10][11]

-

Validation: It is crucial to confirm that equilibrium was reached. This can be done by measuring the concentration at multiple time points (e.g., 24h and 48h); the values should be consistent.

Thermal Properties: Melting Point and Stability

Thermal analysis provides insights into the physical state, purity, and stability of a compound.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] It provides a highly accurate and reproducible melting point (Tₘ).

Expert Rationale: Unlike simple melting point apparatus, DSC quantifies the enthalpy of fusion (the energy required to melt the solid), which provides valuable information about the compound's crystallinity and intermolecular forces.[13] The shape of the melting peak also serves as an excellent indicator of purity.

Caption: General workflow for melting point analysis using DSC.

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of the crystalline powder into a DSC pan (typically aluminum).

-

Sealing: Hermetically seal the pan to prevent any loss of material during heating.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program: Heat the sample and reference pans under a controlled temperature program (e.g., a linear ramp of 10 °C/min) under an inert nitrogen atmosphere.[14]

-

Data Analysis: The output is a thermogram plotting heat flow versus temperature. The melting process is observed as an endothermic peak.[12] The melting point (Tₘ) is typically reported as the peak temperature of this endotherm, while the onset temperature indicates the start of melting and is a sensitive indicator of purity.

Structural Confirmation: The Role of Spectroscopy

While basic properties are crucial, definitive structural confirmation relies on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure and stereochemistry of organic molecules in solution.[15]

-

¹H NMR: Would provide information on the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. Key signals would include the protons on the piperidine ring, with their specific splitting patterns and chemical shifts confirming the cis relationship of the substituents at the C2 and C5 positions.

-

¹³C NMR: Would show distinct signals for each of the six carbon atoms in the molecule, including the characteristic carbonyl carbon from the carboxylic acid (~170-180 ppm) and the two carbons bearing heteroatoms (C-OH and C-N).[16]

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential to unambiguously assign all proton and carbon signals and confirm the overall connectivity and stereochemistry of the molecule.

Protocol: General Workflow for NMR Structural Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, given its expected solubility and to exchange the labile -OH, -NH, and -COOH protons). Add an internal standard (e.g., TSP-d₄) for chemical shift referencing.[16]

-

Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher), including ¹H, ¹³C, and 2D experiments like COSY and HSQC.

-

Spectral Processing: Process the raw data (Fourier transformation, phase correction, baseline correction).

-

Interpretation: Analyze the chemical shifts, integration values (for ¹H), and coupling constants to assign the signals to specific atoms within the molecule, confirming the (2S,5S) structure.

Conclusion

This compound is a compound with a compelling set of physicochemical properties that make it an attractive scaffold for drug development. Its high melting point suggests excellent solid-state stability, while its zwitterionic nature at physiological pH points toward favorable aqueous solubility. A thorough experimental characterization, following the authoritative protocols detailed in this guide, is the critical first step for any research program aiming to leverage this molecule's therapeutic potential. The data and methodologies presented here provide a robust framework for scientists to build upon, ensuring both scientific integrity and the successful progression of their research and development efforts.

References

-

Al-Ghaban, F. A., Al-Angari, K. M., & Matar, K. M. (2022). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical Investigation, 52(4), 415–437. Retrieved from [Link]

-

Wang, L., He, Y., & Zhang, C. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 61(2), 977–982. Retrieved from [Link]

-

PubChem. (n.d.). (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. Retrieved from [Link]

-

Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

- Google Patents. (n.d.). US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.

-

Asad, S., & Ahmad, A. (2015). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomolecular Research & Therapeutics, 4(2). Retrieved from [Link]

-

Vallat, B. (2016, April 27). Differential scanning calorimetry. CureFFI.org. Retrieved from [Link]

-

Ueda, T., & Iida, K. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(11), 3409. Retrieved from [Link]

-

eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

-

Scribd. (n.d.). Amino Acids Titration Analysis. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Eroglu Lab. (2020, November 23). 04 - Amino Acid Titration Curve [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

Rlavie. (n.d.). (2S,5S)-5-Hydroxypiperidine-2-Carboxylicacid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural characterization of cyclic peptide 2 a by NMR spectroscopy. Retrieved from [Link]

-

bioRxiv. (2021, July 28). Solution NMR and racemic crystallography provide insights into a novel structural class of cyclic plant peptides. Retrieved from [Link]

-

Wisconsin Centers for Nanoscale Technology. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Gruner, S. A. W., et al. (2002). Design, synthesis, and NMR structure of linear and cyclic oligomers containing novel furanoid sugar amino acids. Chemistry – A European Journal, 8(19), 4365-4376. Retrieved from [Link]

-

Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 21-31. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 63088-78-8 | Product Name : this compound. Retrieved from [Link]

-

Zhang, M., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Molecules, 27(23), 8206. Retrieved from [Link]

- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

Sources

- 1. Buy this compound | 63088-78-8 [smolecule.com]

- 3. CAS 63088-78-8|(2S,5S)-5-Hydroxypiperidine-2-Carboxylicacid [rlavie.com]

- 4. rheolution.com [rheolution.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. lifechemicals.com [lifechemicals.com]

- 11. mdpi.com [mdpi.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential Scanning Calorimetry (DSC) – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]

- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biological Significance and Application of cis-5-Hydroxy-L-pipecolic Acid

This guide provides a comprehensive technical overview of cis-5-Hydroxy-L-pipecolic acid, a pivotal chiral intermediate in the development of advanced therapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, its critical role in the creation of β-lactamase inhibitors, and the broader biological context of pipecolic acid derivatives.

Introduction: The Emerging Importance of Hydroxylated Pipecolic Acids

Pipecolic acid, a non-proteinogenic amino acid and a homolog of proline, is a recurring motif in a variety of natural products and synthetic molecules with significant biological activities.[1] Its hydroxylated derivatives, including cis-5-Hydroxy-L-pipecolic acid, have garnered substantial interest within the pharmaceutical industry as valuable chiral building blocks for the synthesis of complex drugs.[2] While the direct biological activity of cis-5-Hydroxy-L-pipecolic acid itself is not extensively documented as a standalone therapeutic agent, its profound impact lies in its role as a key precursor to potent enzyme inhibitors. This guide will illuminate the synthesis and primary application of this molecule, providing a foundational understanding for its use in drug discovery and development.

Core Application: A Crucial Intermediate in the Synthesis of β-Lactamase Inhibitors

The primary and most significant application of cis-5-Hydroxy-L-pipecolic acid in the pharmaceutical landscape is as a chiral starting material for the synthesis of novel β-lactamase inhibitors.[3] These inhibitors are critical components of combination therapies designed to combat bacterial resistance to β-lactam antibiotics.

Key Therapeutic Agents Derived from cis-5-Hydroxy-L-pipecolic Acid:

-

MK-7655: This compound is an effective and irreversible β-lactamase inhibitor.[2][4] The synthesis of MK-7655 is made more efficient and scalable through the availability of optically pure cis-5-Hydroxy-L-pipecolic acid.[4]

-

Avibactam: As a non-β-lactam β-lactamase inhibitor, Avibactam possesses a broad spectrum of activity against Class A, Class C, and some Class D β-lactamases. The use of cis-5-Hydroxy-L-pipecolic acid as a starting material significantly simplifies the synthetic route to Avibactam.[2]

The incorporation of the cis-5-hydroxy-L-pipecolate scaffold is integral to the unique three-dimensional structure of these inhibitors, which allows them to bind effectively to the active site of β-lactamase enzymes, thereby protecting co-administered β-lactam antibiotics from degradation.

Biosynthesis and Enzymatic Production: A Gateway to Chiral Purity

The efficient and stereoselective synthesis of cis-5-Hydroxy-L-pipecolic acid is paramount for its utility in pharmaceutical manufacturing. Biocatalysis has emerged as a superior method for its production, offering high yields and optical purity.

Enzymatic Hydroxylation of L-Pipecolic Acid

The most prominent route for the synthesis of cis-5-Hydroxy-L-pipecolic acid is the enzymatic hydroxylation of L-pipecolic acid. This reaction is catalyzed by a class of enzymes known as non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases, which includes L-proline cis-4-hydroxylases.[5] These enzymes exhibit regio- and stereoselectivity, enabling the specific hydroxylation of L-pipecolic acid at the C-5 position to yield the desired cis isomer.[5]

A common mechanism for this enzymatic hydroxylation is depicted below:

Caption: General mechanism of L-pipecolic acid hydroxylation.

Whole-Cell Biotransformation

For large-scale production, whole-cell biocatalysis is often employed. This approach utilizes microorganisms engineered to express the desired hydroxylase enzyme. A key advantage of this method is the in-situ regeneration of cofactors and the protection of the enzyme from the external environment, leading to improved stability and efficiency.[1]

Experimental Protocols

Enzymatic Synthesis of cis-5-Hydroxy-L-pipecolic Acid using Whole-Cell Biocatalysis

This protocol is based on the principles of whole-cell biotransformation for the hydroxylation of L-pipecolic acid.

Objective: To produce cis-5-Hydroxy-L-pipecolic acid from L-pipecolic acid using E. coli cells expressing a suitable L-pipecolic acid hydroxylase.

Materials:

-

E. coli strain expressing a recombinant L-pipecolic acid hydroxylase

-

L-pipecolic acid

-

α-Ketoglutarate (α-KG)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Ascorbic acid

-

LB Broth (for cell culture)

-

IPTG (for induction of protein expression)

-

Phosphate buffer (pH 7.0)

Procedure:

-

Cell Culture and Induction:

-

Inoculate a single colony of the recombinant E. coli strain into 10 mL of LB broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate a larger volume of LB broth and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

-

Cell Harvesting and Preparation:

-

Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with phosphate buffer (pH 7.0).

-

Resuspend the cells in the reaction buffer to a desired cell density.

-

-

Biotransformation Reaction:

-

Prepare the reaction mixture containing L-pipecolic acid, α-KG, FeSO₄·7H₂O, and ascorbic acid in phosphate buffer.

-

Initiate the reaction by adding the prepared whole cells.

-

Incubate the reaction at a controlled temperature (e.g., 25-30°C) with gentle agitation.

-

-

Monitoring and Analysis:

-

Withdraw samples at regular intervals to monitor the progress of the reaction.

-

Analyze the samples for the presence of cis-5-Hydroxy-L-pipecolic acid using a suitable analytical method such as GC-MS or LC-MS after appropriate derivatization.

-

-

Purification:

-

After the reaction is complete, remove the cells by centrifugation.

-

The supernatant containing the product can be purified using techniques such as ion-exchange chromatography.

-

Caption: Workflow for whole-cell biotransformation.

Analytical Method: GC-MS Analysis of Hydroxylated Pipecolic Acids

Objective: To quantify the concentration of cis-5-Hydroxy-L-pipecolic acid in a reaction mixture.

Procedure:

-

Sample Preparation:

-

Take a known volume of the reaction supernatant.

-

Perform a derivatization step to make the amino acid volatile. A common method is esterification followed by acylation.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Use a capillary column suitable for amino acid analysis.

-

Oven Program: Start at a low temperature and ramp up to a higher temperature to separate the components.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range.

-

-

Quantification:

-

Generate a standard curve using known concentrations of purified cis-5-Hydroxy-L-pipecolic acid.

-

Compare the peak area of the derivatized product in the sample to the standard curve to determine its concentration.

-

Broader Biological Context: The Role of Pipecolic Acid Derivatives in Nature

While cis-5-Hydroxy-L-pipecolic acid is primarily recognized for its synthetic utility, the broader family of pipecolic acid derivatives plays significant roles in biological systems, particularly in plant defense.

Pipecolic Acid and Systemic Acquired Resistance (SAR)

In plants, L-pipecolic acid and its N-hydroxylated derivative, N-hydroxy-pipecolic acid (NHP), are key signaling molecules in systemic acquired resistance (SAR).[6] SAR is a long-lasting, broad-spectrum defense mechanism that is induced throughout the plant following a localized pathogen attack.

The signaling pathway can be summarized as follows:

Caption: Simplified pathway of pipecolic acid-mediated SAR in plants.

This natural role of pipecolic acid derivatives as signaling molecules underscores the inherent biological relevance of this class of compounds, even if the primary industrial application of a specific isomer like cis-5-Hydroxy-L-pipecolic acid is in chemical synthesis.

Conclusion and Future Perspectives

Cis-5-Hydroxy-L-pipecolic acid stands as a testament to the crucial role of chiral intermediates in modern drug development. While it may not be the final active pharmaceutical ingredient, its contribution to the efficacy of advanced β-lactamase inhibitors is undeniable. The continued exploration of efficient and sustainable methods for its synthesis, particularly through biocatalysis, will be essential for ensuring the availability of these life-saving medicines.

Future research may yet uncover direct biological activities of cis-5-Hydroxy-L-pipecolic acid or its derivatives, potentially expanding its applications beyond its current role as a synthetic building block. As our understanding of the intricate roles of non-proteinogenic amino acids in biological systems grows, so too will the potential for discovering novel therapeutic applications for molecules like cis-5-Hydroxy-L-pipecolic acid.

References

-

Ball, M., et al. (2016). Practical and Cost-Effective Manufacturing Route for the Synthesis of a β-Lactamase Inhibitor. Organic Process Research & Development, 20(4), 791-799. [Link]

-

Miller, A. A., et al. (2014). Discovery of MK-7655, a β-Lactamase Inhibitor for Combination with Imipenem/Cilastatin. ACS Medicinal Chemistry Letters, 5(10), 1148-1152. [Link]

-

Lu, F., et al. (2020). Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation. Bioprocess and Biosystems Engineering, 43(12), 2245-2254. [Link]

-

Hartmann, M., et al. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. Cell, 173(5), 1217-1228.e12. [Link]

-

Chen, Y. C., et al. (2018). N-hydroxy-pipecolic acid is a potent regulator of systemic acquired resistance in plants. Science, 360(6393), 1132-1135. [Link]

-

Guan, J., et al. (2023). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Molecules, 28(5), 2195. [Link]

-

Zeier, J. (2021). N-hydroxy-pipecolic acid: a new player in plant immunity. Current Opinion in Plant Biology, 62, 102042. [Link]

-

Návarová, H., et al. (2012). Pipecolic acid, an endogenous mediator of defense amplification and priming, is a critical regulator of inducible plant immunity. The Plant Cell, 24(12), 5123-5141. [Link]

-

Tani, Y., et al. (2015). One-pot synthesis of l-pipecolic acid from l-lysine using four enzymes. Journal of Bioscience and Bioengineering, 120(2), 153-158. [Link]

-

Hartmann, M., & Zeier, J. (2019). N-hydroxy-pipecolic acid and salicylic acid: a two-component defence-signal duo. Current Opinion in Plant Biology, 49, 44-51. [Link]

-

Wang, C., et al. (2018). Pipecolic acid confers systemic immunity by regulating free radicals. Science Advances, 4(5), eaar4509. [Link]

Sources

- 1. Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cphi-online.com [cphi-online.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli [frontiersin.org]

Natural sources of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

An In-Depth Technical Guide to the Natural Sources of (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid

Introduction

This compound, a non-proteinogenic amino acid, is a chiral heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Its piperidine scaffold is a common motif in a plethora of biologically active natural products and synthetic pharmaceuticals. The specific stereochemistry of the (2S,5S) isomer plays a crucial role in its biological activity, making it a valuable chiral building block in medicinal chemistry. This guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, detailed methodologies for its extraction and purification, and analytical techniques for its characterization and quantification.

Natural Occurrence

This compound is found in a variety of organisms, ranging from plants to bacteria and mammals, where it exists as a metabolite of L-lysine.

Plant Kingdom: A Rich Reservoir

The primary and most abundant sources of this compound are found within the plant kingdom, particularly in the Leguminosae (pea family) and Moraceae (mulberry family).

| Plant Species | Family | Plant Part(s) Containing the Compound |

| Morus alba (White Mulberry) | Moraceae | Leaves, Root Bark |

| Calliandra angustifolia | Leguminosae | Not specified |

| Lathyrus japonicus (Sea Pea) | Leguminosae | Not specified |

| Leucaena leucocephala | Leguminosae | Root nodules, Seed coats |

| Leucaena glauca | Leguminosae | Root nodules, Seed coats |

| Myroxylon sp. | Leguminosae | Leaves |

| Gymnocladus dioicus | Leguminosae | Not specified |

Morus alba, in particular, has been frequently cited as a significant source of piperidine alkaloids, including this compound.[1] In Leucaena species, the compound's presence in root nodules suggests a potential role in symbiotic nitrogen fixation, while its accumulation in seed coats may serve as a defense mechanism against herbivores.[]

Other Natural Sources

Beyond the plant kingdom, this compound is also a minor metabolite in bacteria and mammals.[] In these organisms, it is an intermediate in the catabolism of the essential amino acid L-lysine.

Biosynthesis from L-Lysine

The biosynthesis of 5-hydroxypiperidine-2-carboxylic acid in plants originates from L-lysine through the pipecolate pathway.[] This pathway is distinct from the saccharopine pathway, which is the major route for lysine catabolism in mammalian tissues.[] The key enzymatic steps are outlined below:

Caption: Biosynthetic pathway of this compound from L-Lysine.

Causality in the Biosynthetic Pathway:

-

Oxidative Deamination: The initial step, catalyzed by L-lysine α-oxidase (also known as AGD2-like defense response protein 1 or ALD1 in plants), removes the α-amino group from L-lysine. This is a critical activation step that prepares the molecule for cyclization.

-

Spontaneous Cyclization: The resulting α-keto-ε-aminocaproate is an unstable intermediate that spontaneously cyclizes to form the more stable cyclic imine, Δ¹-piperideine-2-carboxylate.

-

Reduction: The cyclic imine is then reduced by a ketimine reductase (SAR-deficient 4 or SARD4) to form L-pipecolic acid. This reduction establishes the initial stereochemistry at the 2-position.

-

Hydroxylation: Finally, a flavin-dependent monooxygenase (FMO1) introduces a hydroxyl group at the 5-position of the piperidine ring, yielding this compound. This hydroxylation step is crucial for the compound's biological activity in some contexts, such as in plant systemic acquired resistance.

Extraction and Purification from Natural Sources: A Methodological Approach

The extraction and purification of this compound from plant material relies on its amphoteric nature (containing both acidic and basic functional groups) and its polarity. The following is a generalized, field-proven protocol based on established methods for isolating alkaloids and non-protein amino acids from plant matrices. This protocol may require optimization depending on the specific plant source and the desired purity.

Experimental Workflow

Caption: General workflow for the extraction and purification of this compound.

Step-by-Step Protocol

Part 1: Extraction

-

Sample Preparation: Air-dry fresh plant material (e.g., Morus alba leaves) in the shade or in an oven at a low temperature (40-50 °C) to prevent degradation of thermolabile compounds. Grind the dried material into a fine powder to increase the surface area for efficient extraction.

-

Maceration: Suspend the powdered plant material in an acidified methanol solution (e.g., methanol with 0.1% HCl). The acidic conditions ensure the protonation of the piperidine nitrogen, forming a salt and increasing its solubility in the polar solvent. Use a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Extraction: Stir the mixture at room temperature for 24-48 hours. Alternatively, use sonication for a shorter duration (e.g., 3 x 30 minutes) to enhance extraction efficiency.

-

Filtration and Concentration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times to ensure complete extraction. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to obtain a crude extract.

Part 2: Purification

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a 0.1 M aqueous HCl solution.

-

Wash the acidic solution with a non-polar solvent like n-hexane or dichloromethane to remove lipids, chlorophyll, and other non-polar impurities. Discard the organic layer.

-

Adjust the pH of the aqueous layer to approximately 9-10 with a base (e.g., ammonium hydroxide). This deprotonates the piperidine nitrogen, making the compound less water-soluble.

-

Extract the basified aqueous solution with a polar organic solvent such as n-butanol. The target compound will partition into the organic layer. Repeat this extraction three times.

-

Combine the organic extracts and concentrate under reduced pressure to yield a partially purified alkaloid fraction.

-

-

Cation-Exchange Chromatography:

-

Dissolve the partially purified fraction in a suitable acidic buffer (e.g., 0.1 M formic acid).

-

Load the solution onto a strong cation-exchange column (e.g., Dowex 50W X8) pre-equilibrated with the same buffer.

-

Wash the column with the acidic buffer to remove neutral and anionic compounds.

-

Elute the bound piperidine alkaloids with a gradient of increasing base concentration (e.g., 0.1 M to 2 M ammonium hydroxide).

-

Collect fractions and monitor by thin-layer chromatography (TLC) or a suitable analytical technique (e.g., HPLC) to identify fractions containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool and concentrate the fractions containing the compound of interest.

-

Further purify the compound using preparative HPLC with a suitable column (e.g., a C18 column for reversed-phase chromatography or a chiral column for stereospecific separation).

-

Use a mobile phase system tailored to the compound's polarity, for instance, a gradient of water with a small amount of acid (e.g., 0.1% formic acid) and methanol or acetonitrile.

-

Collect the peak corresponding to this compound and remove the solvent under vacuum to obtain the pure compound.

-

Analytical Characterization and Quantification

Accurate identification and quantification of this compound, especially the differentiation from its other stereoisomers, is critical. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for both the quantification and chiral separation of 5-hydroxypiperidine-2-carboxylic acid isomers.

Quantitative Analysis (Reversed-Phase HPLC):

| Parameter | Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol |

| Elution | Gradient elution, starting with a high percentage of A and gradually increasing B. |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV detection at a low wavelength (e.g., 210 nm) or coupled with a mass spectrometer (LC-MS). |

Chiral Separation (Chiral HPLC):

For the stereospecific analysis, a chiral stationary phase (CSP) is required.

| Parameter | Description |

| Column | Polysaccharide-based chiral column (e.g., Chiralpak AD-H) or a macrocyclic glycopeptide-based column. |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol) and an acidic or basic additive to improve peak shape. |

| Elution | Isocratic elution is often preferred for chiral separations. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV or Mass Spectrometry. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of this compound, but it requires derivatization to increase its volatility.

Derivatization (Silylation):

The active hydrogens on the hydroxyl, carboxylic acid, and amine groups are replaced with trimethylsilyl (TMS) groups.

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Procedure:

-

Dry the sample completely.

-

Add the silylating reagent and a suitable solvent (e.g., pyridine or acetonitrile).

-

Heat the mixture at 60-80 °C for 30-60 minutes.

-

The resulting TMS-derivatized compound is then analyzed by GC-MS.

-

GC-MS Parameters:

| Parameter | Description |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |

| Carrier Gas | Helium at a constant flow rate. |

| Oven Program | A temperature gradient starting from a low temperature (e.g., 80 °C) and ramping up to a high temperature (e.g., 280 °C). |

| Ionization | Electron Ionization (EI) at 70 eV. |

| Detection | Mass spectrometer operating in full scan mode for identification or selected ion monitoring (SIM) mode for quantification. |

Structural Elucidation

The definitive identification of the isolated compound is achieved through a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which aids in structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of the atoms in the molecule. The stereochemistry can often be determined by analyzing coupling constants and through Nuclear Overhauser Effect (NOE) experiments.

Conclusion

This compound is a naturally occurring compound with significant potential in drug discovery and development. Its presence in various plant species, particularly Morus alba, provides a renewable source for its isolation. The biosynthetic pathway from L-lysine is well-characterized, offering potential avenues for biotechnological production. The successful extraction, purification, and analysis of this chiral molecule hinge on a sound understanding of its chemical properties and the application of appropriate chromatographic and spectroscopic techniques. The methodologies outlined in this guide provide a robust framework for researchers and scientists to explore the potential of this valuable natural product.

References

Sources

A Technical Guide to the Spectroscopic Characterization of (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid

This guide provides an in-depth analysis of the spectroscopic data for (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid (also known as cis-5-Hydroxy-L-pipecolic acid), a key chiral intermediate in the synthesis of various pharmaceutical compounds. The structural elucidation of this molecule is paramount for ensuring purity, stereochemical integrity, and ultimately, the efficacy and safety of the final drug product. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the interpretation of the spectral features for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 63088-78-8) is a piperidine derivative characterized by a carboxylic acid at the C2 position and a hydroxyl group at the C5 position, with a specific cis stereochemistry between these two substituents.[] Its chirality and functional groups make it a valuable building block in asymmetric synthesis. Accurate spectroscopic characterization is the cornerstone of its quality control, ensuring the correct stereoisomer is utilized in subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound, typically recorded in a solvent like D₂O to avoid exchange broadening of the NH and OH protons, will exhibit distinct signals for the protons on the piperidine ring. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and hydroxyl groups.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterium oxide (D₂O). The use of D₂O allows for the exchange of the labile protons of the carboxylic acid, hydroxyl, and amine groups, which simplifies the spectrum by removing their signals.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion.

-

Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected ¹H NMR Data (in D₂O):

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H2 (α to COOH) | 3.0 - 3.2 | dd | J ≈ 11, 4 |

| H3ax | 1.5 - 1.7 | q | J ≈ 12 |

| H3eq | 2.0 - 2.2 | dt | J ≈ 12, 3 |

| H4ax | 1.4 - 1.6 | m | |

| H4eq | 1.8 - 2.0 | m | |

| H5 (α to OH) | 3.8 - 4.0 | m | |

| H6ax | 2.8 - 3.0 | dd | J ≈ 12, 10 |

| H6eq | 3.2 - 3.4 | dt | J ≈ 12, 4 |

Causality Behind Experimental Choices: The choice of D₂O as a solvent is critical. In protic solvents like methanol or water, the NH and OH proton signals can be broad and difficult to assign due to chemical exchange. By exchanging these protons for deuterium, we obtain a cleaner spectrum focusing on the carbon-bound protons, which are crucial for structural confirmation. A higher field strength (≥ 400 MHz) is employed to resolve the complex spin systems of the methylene protons, which would otherwise overlap at lower fields.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: A broadband probe is used to acquire the proton-decoupled ¹³C spectrum.

-

Data Acquisition: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Expected ¹³C NMR Data (in D₂O):

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C2 (CH-COOH) | ~60 |

| C3 (CH₂) | ~30 |

| C4 (CH₂) | ~25 |

| C5 (CH-OH) | ~70 |

| C6 (CH₂-NH) | ~50 |

| C=O (COOH) | ~175 |

Interpretation: The downfield shift of the carboxylic carbon (C=O) is characteristic of this functional group. The carbons bearing the electronegative oxygen (C5) and the carboxylic acid group (C2) are also shifted downfield compared to the other ring carbons.

Caption: General workflow for NMR analysis of the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum arises from the vibrations of the chemical bonds upon absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The spectrum is typically recorded on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum is first recorded, followed by the spectrum of the sample.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl group |

| 3300-2500 (very broad) | O-H stretch | Carboxylic acid |

| ~2950 | C-H stretch | Aliphatic |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1600 | N-H bend | Secondary amine |

| ~1200 | C-O stretch | Secondary alcohol |

Expertise in Interpretation: The very broad absorption from 3300-2500 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid. The hydroxyl O-H stretch will appear as a sharper, but still broad, peak superimposed on the carboxylic acid O-H band. The carbonyl (C=O) stretch is also a strong and characteristic absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol/water).

-

Instrument Setup: Electrospray ionization (ESI) is a common technique for this type of polar, non-volatile molecule, coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF).

-

Data Acquisition: The analysis can be performed in either positive or negative ion mode.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₆H₁₁NO₃

-

Molecular Weight: 145.16 g/mol

-

Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ would be observed at m/z 146.07.

-

Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ would be observed at m/z 144.06.

Trustworthiness of the Protocol: The use of high-resolution mass spectrometry (HRMS) is highly recommended. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming that the observed mass corresponds to the expected molecular formula.

Caption: Expected ionization pathways in ESI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. Each technique offers complementary information that, when taken together, allows for the unambiguous confirmation of the structure, purity, and stereochemistry of this important synthetic intermediate. The protocols and interpretations provided in this guide are based on established principles of spectroscopic analysis and are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

-

Lu, F., Chen, J., Ye, H., Wu, H., Sha, F., Huang, F., Cao, F., & Wei, P. (2020). Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation. Biotechnology Letters, 42(12), 2607–2617. [Link]

Sources

A Guide to the Stereoselective and Asymmetric Synthesis of 5-Hydroxypipecolic Acid Derivatives

Abstract

The 5-hydroxypipecolic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous alkaloids, non-ribosomal peptides, and pharmacologically active agents.[1][2][3] The precise spatial arrangement of its stereocenters is critical for biological activity, making stereoselective and asymmetric synthesis a paramount challenge for chemists in drug discovery and development. This technical guide provides a comprehensive overview of the principal strategies for accessing enantiomerically pure 5-hydroxypipecolic acid derivatives. We will delve into the mechanistic underpinnings of various synthetic routes, including chiral pool synthesis, diastereoselective approaches, catalytic asymmetric methods, and biocatalytic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of synthesizing these valuable chiral building blocks.

Introduction: The Significance of Chiral 5-Hydroxypipecolic Acids

5-Hydroxypipecolic acid and its derivatives are naturally occurring and synthetic compounds that exhibit a wide range of biological activities.[4][5] They are integral components of various natural products, including febrifugine and pseudoconhydrine.[1] The therapeutic potential of these compounds is vast, with applications as NMDA receptor antagonists and components of HIV protease inhibitors.[6] The absolute and relative stereochemistry of the hydroxyl and carboxyl groups on the piperidine ring dictates the molecule's conformation and, consequently, its interaction with biological targets. Therefore, the development of robust and efficient methods for the stereocontrolled synthesis of these molecules is of utmost importance.

Synthetic Strategies: A Multi-faceted Approach

The synthesis of enantiomerically pure 5-hydroxypipecolic acid derivatives can be broadly categorized into several key strategies. The choice of a particular route often depends on the desired stereoisomer, the availability of starting materials, and the desired scale of the synthesis.

Chiral Pool Synthesis: Leveraging Nature's Stereochemistry

The chiral pool provides a diverse array of readily available, enantiomerically pure starting materials, such as amino acids and carbohydrates, which can be elaborated into complex target molecules.[7][8] This approach is often the most direct way to access specific stereoisomers of 5-hydroxypipecolic acid.

A notable example is the synthesis of (2S,5R)-5-hydroxypipecolic acid starting from L-allysine ethylene acetal.[1] This synthesis proceeds through the formation of a cyclic enamide, which then undergoes a highly diastereoselective epoxidation.[1]

Experimental Protocol: Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid [1]

-

Protection and Methylation: L-allysine ethylene acetal is first protected with a benzyloxycarbonyl (Cbz) group, followed by methylation of the carboxylic acid to yield the protected amino acid.

-

Cyclization and Enamide Formation: The protected amino acid is then cyclized to form a piperidone derivative. Subsequent treatment with a suitable base generates the key cyclic enamide intermediate.

-

Diastereoselective Epoxidation: The enamide is subjected to epoxidation using an oxidizing agent such as Oxone. The reaction is performed in methanol to facilitate in-situ ring-opening of the epoxide, leading to the desired 5-hydroxy-pipecolic acid derivative with high diastereoselectivity.

-

Deprotection: Finally, removal of the protecting groups via hydrogenation and hydrolysis affords the target (2S,5R)-5-hydroxypipecolic acid.

The following diagram illustrates the key transformations in this chiral pool-based synthesis.

Caption: Chiral pool synthesis of (2S,5R)-5-hydroxypipecolic acid.

Diastereoselective and Asymmetric Catalysis

Catalytic methods offer an elegant and atom-economical approach to the synthesis of chiral molecules. Both diastereoselective and enantioselective catalytic strategies have been successfully applied to the synthesis of 5-hydroxypipecolic acid derivatives.

The stereoselective reduction of a carbonyl group is a powerful tool for establishing a new stereocenter. For instance, the synthesis of all four stereoisomers of 4-hydroxypipecolic acid has been achieved through the diastereoselective reduction of a β-keto ester precursor.[6][9]

The use of chiral catalysts to control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. A notable example is the asymmetric reduction of a ketone using a Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst to synthesize (2S,5S)-5-hydroxypipecolic acid hydrochloride from methyl pyroglutamate.[10]

Experimental Protocol: Asymmetric Synthesis of (2S,5S)-5-Hydroxypipecolic Acid [10]

-

Starting Material: The synthesis commences with commercially available methyl pyroglutamate.

-

Ketone Formation: The starting material is converted into a key ketone intermediate through a series of standard organic transformations.

-

Asymmetric Reduction: The pivotal step involves the asymmetric reduction of the ketone using the (S)-CBS oxazaborolidine catalyst and a suitable reducing agent (e.g., borane-dimethyl sulfide complex). This step establishes the desired stereochemistry at the C5 position with high enantioselectivity.

-

Cyclization and Deprotection: Subsequent cyclization and deprotection steps yield the final (2S,5S)-5-hydroxypipecolic acid hydrochloride.

The catalytic cycle for the CBS reduction is depicted below.

Caption: Catalytic cycle of the CBS reduction.

Biocatalysis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[11] Enzymes offer exquisite stereoselectivity and operate under mild reaction conditions, minimizing waste and environmental impact.[3] The synthesis of hydroxypipecolic acids from L-lysine using whole-cell biocatalysts is a prime example of this approach.[2][3]

In one such system, L-lysine is first converted to L-pipecolic acid by a lysine cyclodeaminase. Subsequently, an Fe(II)/2-oxoglutarate-dependent oxygenase hydroxylates the L-pipecolic acid to yield cis-3-hydroxypipecolic acid.[2][3]

Experimental Protocol: Biocatalytic Synthesis of cis-3-Hydroxypipecolic Acid [2]

-

Whole-Cell Biocatalyst Preparation: E. coli cells are engineered to co-express lysine cyclodeaminase and a specific Fe(II)/2-oxoglutarate-dependent oxygenase.

-

Bioconversion: The recombinant cells are suspended in a reaction buffer containing L-lysine, glucose (as an energy source), Fe2+, and other necessary co-factors.

-

Reaction Monitoring and Product Isolation: The reaction is monitored over time, and the product, cis-3-hydroxypipecolic acid, is isolated and purified from the reaction mixture.

The enzymatic cascade for this biotransformation is shown below.

Caption: Enzymatic cascade for cis-3-hydroxypipecolic acid synthesis.

Comparative Analysis of Synthetic Routes

| Synthetic Strategy | Key Advantages | Key Limitations | Representative Stereoisomer |

| Chiral Pool Synthesis | Access to specific stereoisomers, well-established chemistry. | Limited by the availability of chiral starting materials. | (2S,5R)-5-hydroxypipecolic acid[1] |

| Asymmetric Catalysis | High enantioselectivity, atom economy. | Catalyst cost and sensitivity can be a concern. | (2S,5S)-5-hydroxypipecolic acid[10] |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Requires expertise in molecular biology and fermentation; substrate scope can be limited. | cis-3-hydroxypipecolic acid[2] |

Conclusion and Future Outlook

The stereoselective and asymmetric synthesis of 5-hydroxypipecolic acid derivatives remains a vibrant area of research, driven by the continued discovery of their diverse biological activities. While chiral pool synthesis provides reliable access to certain stereoisomers, catalytic and biocatalytic methods offer more flexible and sustainable alternatives. Future efforts will likely focus on the development of novel catalytic systems with broader substrate scope and improved efficiency. Furthermore, the integration of chemoenzymatic and flow chemistry approaches holds great promise for the scalable and cost-effective production of these valuable chiral building blocks for the pharmaceutical industry.[12]

References

-

Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives. (2004). Organic Letters, 6(26), 4941-4944. [Link]

-

Asymmetric synthesis of pipecolic acid derivatives 37 via the Brønsted... - ResearchGate. (n.d.). Retrieved from [Link]

-

A new facile synthesis of (2S,5S)-5-hydroxypipecolic acid hydrochloride. (2022). Synthetic Communications, 52(6), 463-469. [Link]

-

Diastereoselective synthesis of (2S,5R)-5-hydroxypipecolic acid and 6-substituted derivatives. (2004). Organic Letters, 6(26), 4941-4944. [Link]

-

Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives. (2004). Radboud Repository. [Link]

-

Synthesis of the starting material 5-hydroxypipecolic acid (left) and... - ResearchGate. (n.d.). Retrieved from [Link]

-

Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions. (2010). Organic Letters, 12(19), 4340-4343. [Link]

-

Synthesis of 2S,5S- and 2R,5S-5-Hydroxypipecolic Acid via Amide-Methylenation of S-5-Hydroxy-2-piperidone with Dimethyltitanocen. (n.d.). SciSpace. [Link]

-

Stereospecific synthesis and optical resolution of 5‐hydroxypipecolic acid. (n.d.). ResearchGate. [Link]

-

Complementary and Stereodivergent Approaches to the Synthesis of 5-Hydroxy- and 4,5-Dihydroxypipecolic Acids from Enantiopure Hydroxylated Lactams. (n.d.). ResearchGate. [Link]

-

Synthesis of 5‐hydroxypipecolic acid. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

-

Catalytic Production of Functional Monomers from Lysine and Their Application in High-Valued Polymers. (2022). Molecules, 28(1), 227. [Link]

-

Recent advances in asymmetric synthesis of pipecolic acid and derivatives. (2005). Amino Acids, 29(2), 101-130. [Link]

-

Stereoselective Total Synthesis of cis- and trans-3-Hydroxypipecolic Acid. (2010). The Journal of Organic Chemistry, 75(15), 5036-5045. [Link]

-

Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. (2022). Frontiers in Bioengineering and Biotechnology, 10, 921509. [Link]

-

Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (2018). The Journal of organic chemistry, 83(23), 14299–14313. [Link]

-

(PDF) An artificial pathway for N-hydroxy-pipecolic acid production from L-lysine in E. coli. (n.d.). ResearchGate. [Link]

-

5-Hydroxypipecolic acid. (n.d.). PubChem. [Link]

-

An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. (2022). Frontiers in Bioengineering and Biotechnology, 10, 850123. [Link]

-

An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. (2022). Frontiers in Bioengineering and Biotechnology, 10, 850123. [Link]

-

L-trans-5-Hydroxy-2-piperidinecarboxylic acid (HMDB0029426). (n.d.). Human Metabolome Database. [Link]

-

Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. (2022). Frontiers in Bioengineering and Biotechnology, 10, 921509. [Link]

-

A Chiral-Pool-Based Strategy to Access trans-syn-Fused Drimane Meroterpenoids: Chemoenzymatic Total Syntheses of Polysin, N‑Acetyl-polyveoline and the Chrodrimanins. (2021). Journal of the American Chemical Society, 143(43), 18236-18243. [Link]

-

Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. (n.d.). ResearchGate. [Link]

-

Biocatalytic Synthesis of l‐Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. (n.d.). ResearchGate. [Link]

-

Asymmetric synthesis of both the enantiomers of trans-3-hydroxypipecolic acid. (2005). The Journal of Organic Chemistry, 70(1), 360-363. [Link]

-

Asymmetric Synthesis of the Four Stereoisomers of 4-Hydroxypipecolic Acid. (n.d.). ResearchGate. [Link]

-

Synthesis of Hydroxylated Pipecolic Acids and Conformationally Constrained Derivatives. (n.d.). FLORE. [Link]

-

Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (2021). Green Chemistry, 23(15), 5317-5341. [Link]

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid [frontiersin.org]

- 4. Buy 5-Hydroxypiperidine-2-carboxylic acid | 13096-31-6 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Biological role and discovery of hydroxypipecolic acids

An In-depth Technical Guide to the Biological Role and Discovery of Hydroxypipecolic Acids

Authored by: Gemini, Senior Application Scientist

Foreword

The landscape of signaling molecules is in a perpetual state of expansion, with novel compounds continuously emerging as critical regulators of complex biological processes. Among these, the hydroxypipecolic acids, a class of non-proteinogenic amino acids derived from lysine, have transitioned from relative obscurity to the forefront of research in plant immunity and drug discovery. Initially identified as mere plant metabolites, their profound roles are now being elucidated, revealing a sophisticated biochemical language that governs organismal defense and presents new opportunities for therapeutic intervention. This guide provides a comprehensive overview of the discovery, biological significance, and analytical methodologies for hydroxypipecolic acids, tailored for researchers, scientists, and professionals in drug development who seek to understand and harness the potential of these fascinating molecules.

Discovery and Chemical Identity

Hydroxypipecolic acids are heterocyclic, non-proteinogenic amino acids built upon a piperidine (six-membered ring) scaffold. Their initial discovery dates back to isolations from various plant species, including Acacia, Calliandra pittieri, and Strophantus scandeus[1][2][3]. These molecules are structurally related to pipecolic acid, a catabolite of the essential amino acid L-lysine.